

# Application Note: Quantification of ALC67 in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: ALC67

Cat. No.: B605279

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## Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **ALC67**, a novel camptothecin analogue, in human plasma. Due to the limited availability of a specific validated method for **ALC67**, this protocol has been developed based on established and validated methods for other camptothecin analogues, such as irinotecan and topotecan. The method utilizes protein precipitation for sample preparation and reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for use in preclinical and clinical pharmacokinetic studies.

## Introduction

**ALC67** is a promising new anti-cancer agent belonging to the camptothecin class of topoisomerase I inhibitors. To support its clinical development, a reliable and sensitive bioanalytical method is required to characterize its pharmacokinetic profile in human plasma. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. This document provides a detailed protocol for the determination of **ALC67** concentrations in human plasma.

## Experimental

### Materials and Reagents

- **ALC67** reference standard (purity >99%)
- Internal Standard (IS), e.g., Camptothecin (purity >99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2EDTA)

#### LC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

#### Sample Preparation

A simple protein precipitation method is employed for the extraction of **ALC67** and the IS from human plasma.

- Allow plasma samples to thaw at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To 100 µL of plasma, add 20 µL of the internal standard working solution.
- Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100  $\mu$ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Inject 10  $\mu$ L onto the LC-MS/MS system.

#### Liquid Chromatography

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-90% B
  - 2.5-3.0 min: 90% B
  - 3.0-3.1 min: 90-10% B
  - 3.1-4.0 min: 10% B
- Column Temperature: 40°C

#### Mass Spectrometry

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 500°C
- IonSpray Voltage: 5500 V

- Curtain Gas: 35 psi
- Collision Gas: 9 psi
- MRM Transitions:
  - **ALC67**: To be determined by infusion of the reference standard. (Example: Q1 m/z -> Q3 m/z)
  - IS (Camptothecin): m/z 349.1 -> m/z 305.1

## Method Validation (Representative Data)

The following tables summarize the expected performance of the method based on validated assays for similar camptothecin analogues.[\[1\]](#)

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	Regression Model	Correlation Coefficient (r <sup>2</sup> )
ALC67	1 - 1000	Linear, 1/x <sup>2</sup> weighting	>0.995

Table 2: Precision and Accuracy

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
ALC67	LLOQ	1	<15	85-115	<15	85-115
Low	3	<15	85-115	<15	85-115	
Mid	100	<15	85-115	<15	85-115	
High	800	<15	85-115	<15	85-115	

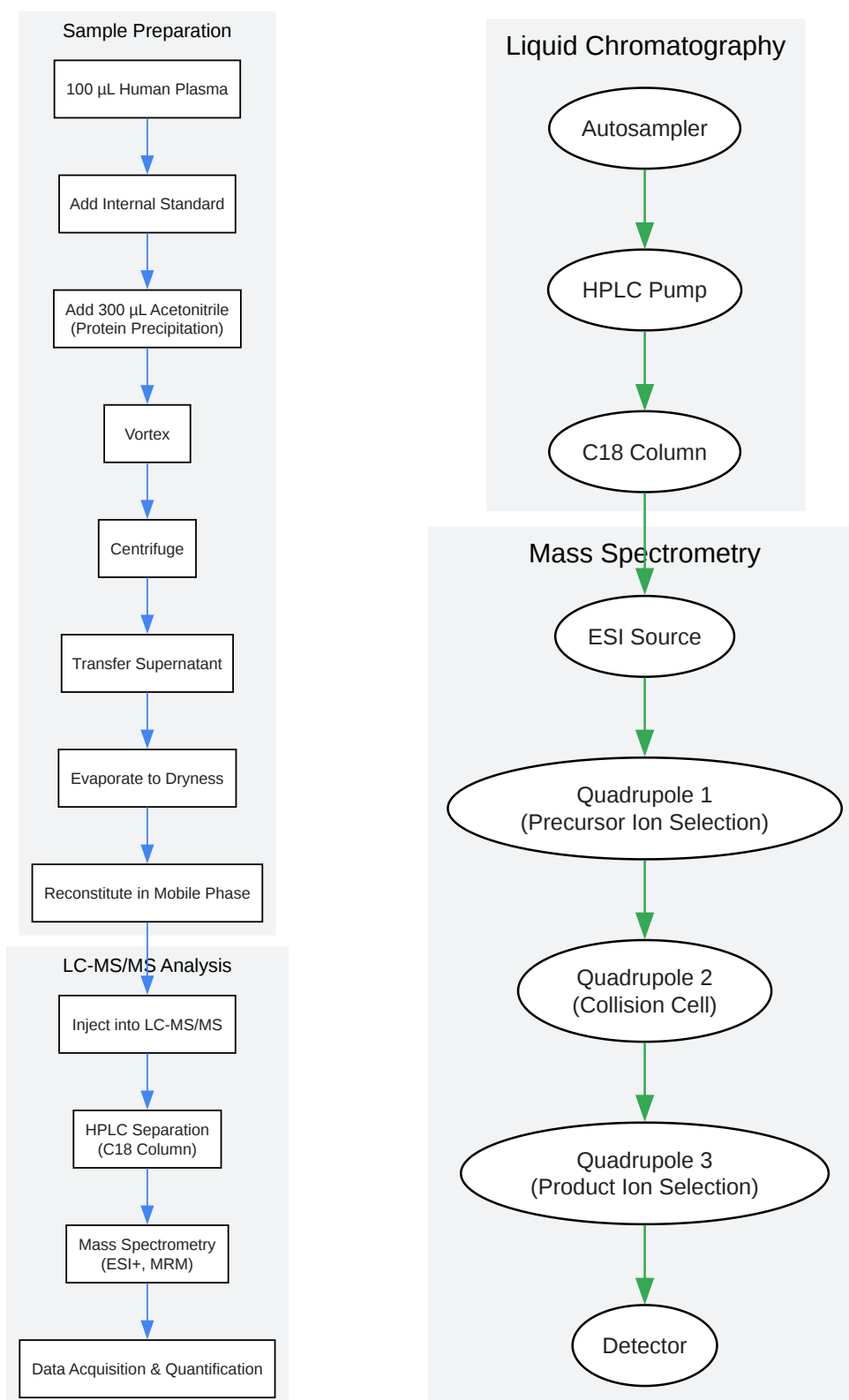
Table 3: Recovery and Matrix Effect

Analyte	QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
ALC67	Low	3	>85	85-115
High	800	>85	85-115	

## Conclusion

This application note provides a comprehensive, albeit representative, LC-MS/MS method for the quantification of **ALC67** in human plasma. The described protocol, based on established methods for similar camptothecin analogues, is expected to offer the necessary sensitivity, selectivity, and robustness for pharmacokinetic studies. It is imperative that this method undergoes full validation according to regulatory guidelines before its application in a regulated environment.

## Visualizations



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## References

- 1. A liquid chromatography-tandem mass spectrometry method for pharmacokinetics and tissue distribution of a camptothecin quaternary derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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